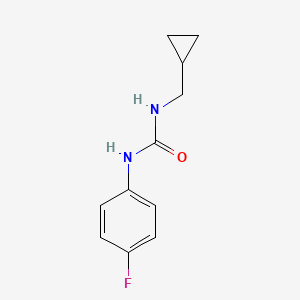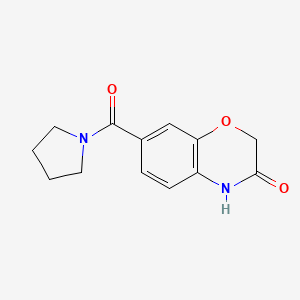
1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea, also known as CFTR inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTR (cystic fibrosis transmembrane conductance regulator) is a protein that regulates the transport of chloride ions across cell membranes. CFTR inhibitors such as 1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea have been shown to increase the activity of CFTR, which can potentially alleviate the symptoms of CF.
Wirkmechanismus
1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea inhibitors such as 1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea work by binding to the 1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea protein and stabilizing its open state, which allows for the transport of chloride ions across cell membranes. This can potentially alleviate the symptoms of CF by increasing the activity of 1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea.
Biochemical and Physiological Effects:
Studies have shown that 1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea inhibitors such as 1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea can increase the activity of 1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea, which can potentially alleviate the symptoms of CF. In addition, 1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea inhibitors have also been shown to have potential applications in other diseases such as polycystic kidney disease and secretory diarrhea.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea in lab experiments include its well-established synthesis method and its potential therapeutic applications in CF and other diseases. However, the limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
For research on 1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea include further studies on its mechanism of action and potential side effects, as well as its potential applications in other diseases. In addition, research on 1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea inhibitors in general is ongoing, with the aim of developing more effective therapies for CF and other diseases.
Synthesemethoden
The synthesis of 1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea involves the reaction of 4-fluoroaniline with cyclopropylcarbinol to form the corresponding amine, which is then reacted with isocyanate to yield the final product. The synthesis method has been well-established and is reproducible.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea has been extensively studied for its potential therapeutic applications in CF. 1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea inhibitors have been shown to increase the activity of 1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea, which can potentially alleviate the symptoms of CF. In addition, 1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea inhibitors have also been studied for their potential applications in other diseases such as polycystic kidney disease and secretory diarrhea.
Eigenschaften
IUPAC Name |
1-(cyclopropylmethyl)-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-9-3-5-10(6-4-9)14-11(15)13-7-8-1-2-8/h3-6,8H,1-2,7H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUARUBGOZZLQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide](/img/structure/B7474885.png)



![3-cyano-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7474909.png)








